

N-(2-Aminoethyl)piperazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-(2-Aminoethyl)piperazine*

Cat. No.: B7761512

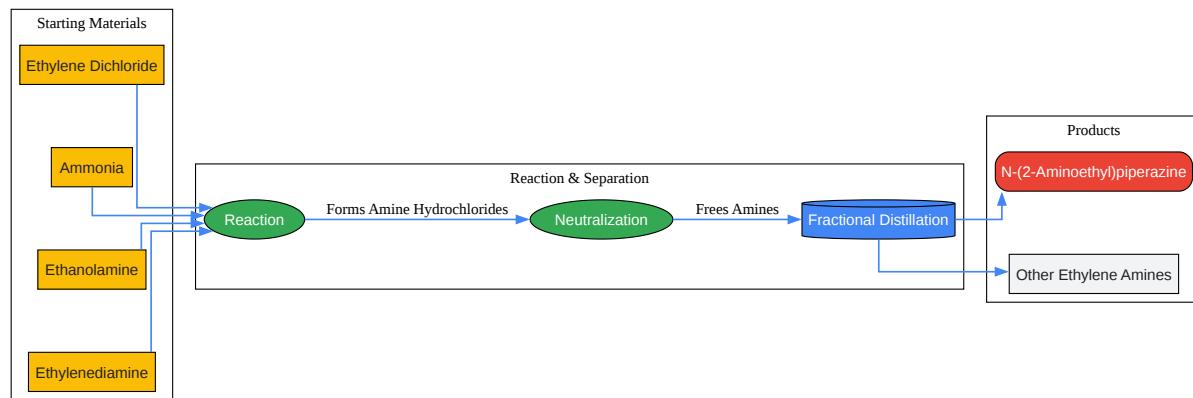
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)piperazine (AEP) is a versatile organic compound characterized by the presence of primary, secondary, and tertiary amine functionalities within a single molecule. This unique structure makes it a valuable intermediate and building block in a wide array of chemical syntheses and industrial applications. This technical guide provides an in-depth overview of the core physicochemical properties of N-(2-Aminoethyl)piperazine, detailed experimental protocols for its primary applications, and logical workflow diagrams to illustrate key processes. The information is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.

Physicochemical Properties


N-(2-Aminoethyl)piperazine is a colorless to light-yellow, viscous liquid with a faint, fish-like or ammonia-like odor.^{[1][2]} It is a combustible and corrosive aliphatic amine.^{[2][3]} The following table summarizes its key physicochemical properties.

Property	Value	References
Molecular Formula	C ₆ H ₁₅ N ₃	[4]
Molecular Weight	129.20 - 129.24 g/mol	[1][5]
Appearance	Clear, colorless to slightly yellow liquid	[1][2][4]
Melting Point	-2°F (-19°C)	[1][5]
Boiling Point	428°F (220-222°C) at 760 mmHg	[1][5]
Density	0.9852 g/cm ³ at 20°C	[1][5]
Vapor Pressure	0.05 - 0.076 mmHg at 20°C	[4]
Flash Point	199 - 200°F (93°C) (Closed Cup)	[1][5]
Water Solubility	Soluble/Miscible	[1]
Refractive Index	1.493 - 1.500 at 20°C/D	[1][2]
Vapor Density	4.4 (Air = 1)	[1][2]

Synthesis and Production

The industrial production of N-(2-Aminoethyl)piperazine is primarily achieved through the reaction of ethylene dichloride with ammonia.[6][7] This process yields a mixture of various ethylene amines, including ethylenediamine (EDA), diethylenetriamine (DETA), and triethylenetetramine (TETA), from which AEP is separated by fractional distillation.[6][8] Another significant manufacturing route involves the catalytic reaction of ethylenediamine or mixtures of ethanolamine and ammonia.[6][7][9]

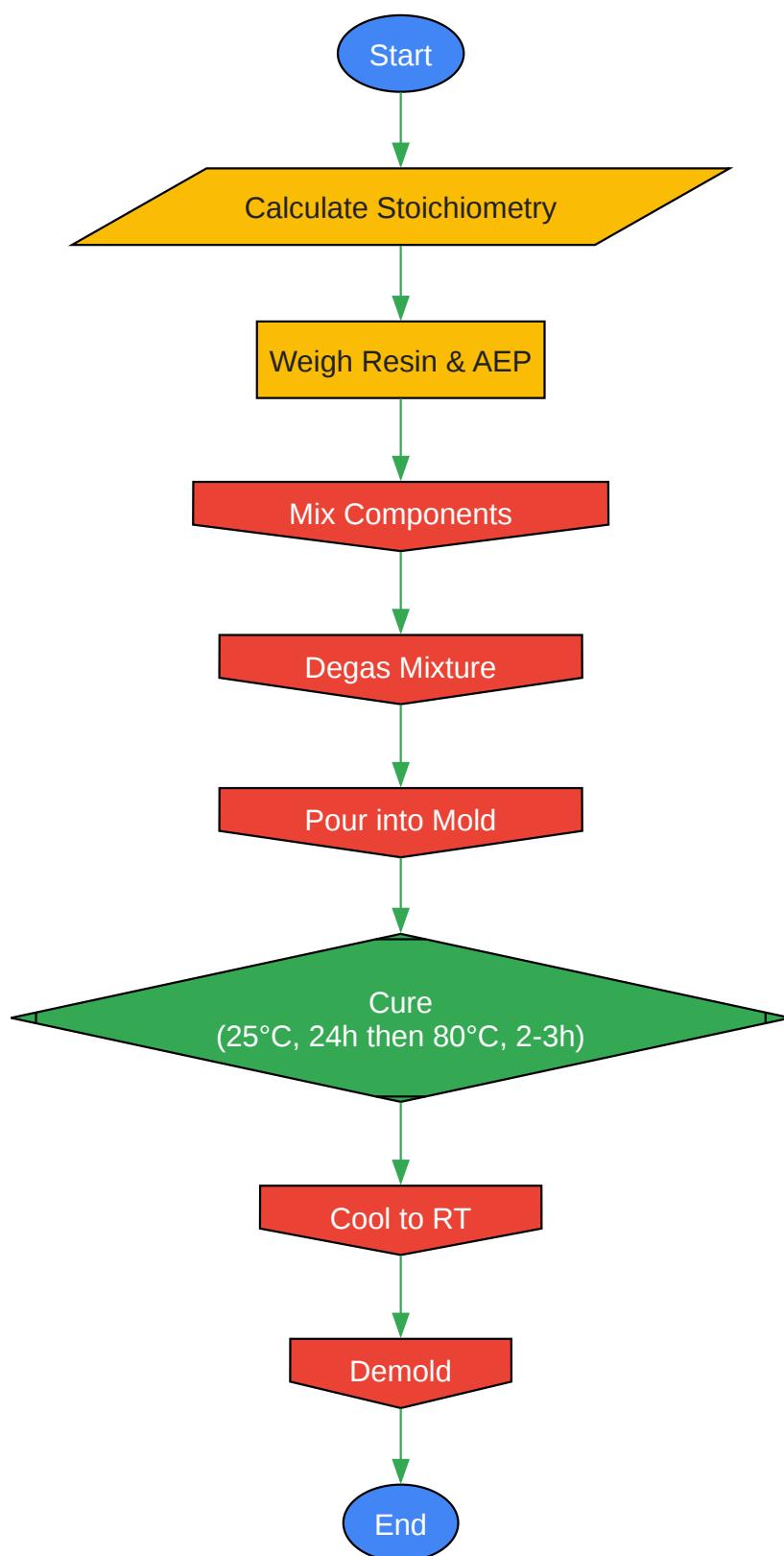
A continuous process for producing AEP involves the catalytic hydrogenation of nitrilotriacetonitrile in the presence of hydrogen and a catalyst such as nickel, copper, or cobalt.[10] This method is noted for providing high yields of AEP as the principal product.[10]

[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for N-(2-Aminoethyl)piperazine.

Experimental Protocols

Epoxy Resin Curing


A primary application of N-(2-Aminoethyl)piperazine is as a curing agent for epoxy resins.^[7] The tertiary amine in its structure acts as an accelerator, while the three reactive amine hydrogens participate in cross-linking.^[7] This protocol details a typical procedure for curing a standard Bisphenol-A based (DGEBA) epoxy resin.^[4]

Materials:

- Standard Bisphenol-A based (DGEBA) epoxy resin (Epoxide Equivalent Weight [EEW] = 190 g/eq)
- N-(2-Aminoethyl)piperazine (AEP) (96% minimum purity)
- Suitable mixing vessel
- Stirring apparatus
- Mold for casting the specimen

Procedure:

- Stoichiometric Calculation: Determine the required amount of AEP using the following formula: Amine Hydrogen Equivalent Weight (AHEW) of AEP = Molecular Weight / Number of Active Hydrogens = $129.2 / 3 = 43.1$ g/eq Parts by weight of AEP per 100 parts of resin (phr) = $(AHEW / EEW) * 100 = (43.1 / 190) * 100 \approx 22.7$ phr
- Preparation: Weigh the DGEBA epoxy resin and the calculated amount of AEP into the mixing vessel.
- Mixing: Thoroughly mix the components for 2-3 minutes at room temperature until a homogeneous mixture is achieved.
- Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until the mixture is clear.
- Curing: Pour the mixture into the mold and cure at room temperature (25°C) for 24 hours, followed by a post-cure at a higher temperature (e.g., 80°C) for 2-3 hours to ensure complete cross-linking and optimal properties.[4]
- Cooling: Allow the cured epoxy to cool to room temperature before demolding.[4]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for epoxy resin curing using AEP.

Other Key Applications

Beyond its role as an epoxy curing agent, N-(2-Aminoethyl)piperazine is utilized in several other industrial and research applications:

- Corrosion Inhibition: It is used in formulations to protect metals like steel from corrosion.[7]
- Asphalt Additives: AEP is used to improve the properties of asphalt.[7]
- Carbon Dioxide Capture: Due to its amine groups, AEP has been investigated as a solvent for capturing CO₂ from flue gases.[7][11]
- Intermediate for Synthesis: It serves as a precursor in the manufacturing of pharmaceuticals, anthelmintics, surfactants, and synthetic fibers.[1][12]
- Surface Modification: AEP is used to functionalize the surfaces of materials, such as nanoparticles for drug and gene delivery, to improve properties like adhesion.[12][13]

Safety and Handling

N-(2-Aminoethyl)piperazine is a corrosive substance that can cause severe skin burns and eye damage.[3][8] It is harmful if swallowed and toxic in contact with skin.[3][8] Inhalation can irritate the nose, throat, and lungs.[14] It is a combustible liquid and fire may produce irritating or poisonous gases, including nitrogen oxides.[1][5]

Safe Handling Recommendations:

- Use in a well-ventilated area or with local exhaust ventilation.[15][16]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[5][8]
- Keep away from heat, sparks, and open flames.[3][15]
- Store in a cool, dry, and well-ventilated area in a tightly closed container.[2][3]
- Avoid contact with acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[2][15]

In case of exposure, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[8][14] Do not induce vomiting if ingested.[5][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Aminoethylpiperazine | 140-31-8 [chemicalbook.com]
- 3. N-Aminoethylpiperazine or Amino ethyl piperazine Manufacturers, SDS [mubychem.com]
- 4. benchchem.com [benchchem.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. benchchem.com [benchchem.com]
- 10. US3733325A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. benchchem.com [benchchem.com]
- 14. nj.gov [nj.gov]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [N-(2-Aminoethyl)piperazine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7761512#physicochemical-properties-of-n-2-aminoethyl-piperazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com